molecular formula C4H9ClO2S B6224196 1-chloromethanesulfinyl-2-methoxyethane CAS No. 2743442-83-1

1-chloromethanesulfinyl-2-methoxyethane

Cat. No.: B6224196
CAS No.: 2743442-83-1
M. Wt: 156.6
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Description

1-Chloromethanesulfinyl-2-methoxyethane is a sulfinyl-containing ether derivative characterized by a chlorinated sulfinyl group (–SO–Cl) and a methoxyethane backbone.

Properties

CAS No.

2743442-83-1

Molecular Formula

C4H9ClO2S

Molecular Weight

156.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloromethanesulfinyl-2-methoxyethane typically involves the reaction of methanesulfinyl chloride with 2-methoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:

CH3SOCl+CH3OCH2CH2OHCH3SOCH2CH2OCH3+HCl\text{CH}_3\text{SOCl} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{SOCH}_2\text{CH}_2\text{OCH}_3 + \text{HCl} CH3​SOCl+CH3​OCH2​CH2​OH→CH3​SOCH2​CH2​OCH3​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

1-chloromethanesulfinyl-2-methoxyethane can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, alkoxides, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-chloromethanesulfonyl-2-methoxyethane.

    Reduction: Formation of 1-chloromethanesulfanyl-2-methoxyethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-chloromethanesulfinyl-2-methoxyethane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Potential use in the study of enzyme mechanisms involving sulfinyl and sulfonyl groups.

    Medicine: Investigated for its potential as a prodrug or in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloromethanesulfinyl-2-methoxyethane involves its reactivity towards nucleophiles and electrophiles. The sulfinyl group can act as an electrophile, while the chloromethyl group can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products, which can interact with biological molecules or participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-chloromethanesulfinyl-2-methoxyethane with three classes of related compounds: chlorinated ethers , sulfinyl/sulfanyl derivatives , and iodo/azido ethers . Key differences in reactivity, applications, and regulatory status are highlighted.

Chlorinated Ethers: 1-Chloro-2-Methoxyethane

1-Chloro-2-methoxyethane (synonyms: methoxyethyl chloride, chloroethyl methyl ether) is a simpler analog lacking the sulfinyl group. Key distinctions include:

  • Reactivity : The absence of the sulfinyl group reduces polarity and electrophilic character, limiting its utility in reactions requiring strong electrophiles.
  • Applications : Primarily used as an alkylating agent or intermediate in organic synthesis.
  • Regulatory Status: Listed under multiple synonyms in chemical inventories, with compliance guidelines emphasizing handling precautions due to its volatility and toxicity .
Property This compound 1-Chloro-2-Methoxyethane
Functional Groups Sulfinyl (–SO–Cl), methoxy Chloro, methoxy
Polarity High (due to sulfinyl) Moderate
Electrophilicity High Moderate
Regulatory Documentation Limited Extensive

Sulfanyl/Sulfinyl Derivatives

The compound 1-chloro-2-[({[(2-chloroethyl)sulfanyl]methoxy}methyl)sulfanyl]ethane () shares a sulfanyl (–S–) group but differs in branching and chlorine placement.

  • Reactivity : Sulfanyl groups are less oxidizing than sulfinyl groups, favoring thioether-like reactivity (e.g., nucleophilic substitutions).
  • Stability : Sulfinyl derivatives are more prone to hydrolysis due to the polar S=O bond.

Iodo/Azido Ethers: 1-Azido-2-(2-Iodoethoxy)Ethane

This compound () features azide and iodo substituents, enabling click chemistry and cross-coupling reactions. Unlike this compound, its reactivity is driven by the azide group’s propensity for cycloaddition and the iodo group’s role in halogen exchange .

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